N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzyl group with methoxy substituents, an imidazoquinazoline core, and a thioacetamide moiety, making it a subject of interest for researchers exploring novel therapeutic agents and functional materials.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-4-8-18-23(30)28-22(26-18)16-10-5-6-11-17(16)27-24(28)33-14-20(29)25-13-15-9-7-12-19(31-2)21(15)32-3/h5-7,9-12,18H,4,8,13-14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFUPYMESRFKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazoquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinazoline ring system.
Introduction of the Thioacetamide Group: The thioacetamide moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a thioacetamide group.
Attachment of the Benzyl Group: The benzyl group with methoxy substituents can be attached via alkylation reactions, typically using benzyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Case Studies
Several studies have documented the effectiveness of this compound in preclinical settings:
- A study published in Pharmaceutical Research highlighted the synthesis of similar compounds and their evaluation against a panel of 60 cancer cell lines. The results indicated that compounds with structural similarities to N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide displayed promising anticancer activity .
Efficacy Against Pathogens
The antimicrobial properties of this compound have also been explored:
- Broad-Spectrum Activity :
- Preliminary tests indicated that the compound exhibits broad-spectrum antimicrobial activity effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. Minimum inhibitory concentration (MIC) values were determined for various pathogens, revealing that the compound could inhibit bacterial growth at concentrations comparable to established antibiotics .
Case Studies
Research has demonstrated the antimicrobial potential through various methodologies:
- A study conducted on the synthesis and biological evaluation of related compounds revealed significant antimicrobial activity against multiple strains of bacteria and fungi. The findings suggest that modifications to the imidazoquinazoline structure can enhance antimicrobial efficacy .
Data Summary Table
| Application Type | Activity | Target Organisms | Key Findings |
|---|---|---|---|
| Anticancer | Cytotoxicity | MCF-7, HeLa | IC50 values: 29 μM - 73 μM |
| Antimicrobial | Broad-spectrum | Gram-positive & negative bacteria | Effective at MIC comparable to antibiotics |
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects might involve inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide: can be compared with other imidazoquinazoline derivatives, which may share similar core structures but differ in their substituents.
Thioacetamide derivatives: Compounds with similar thioacetamide groups but different aromatic or heterocyclic cores.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Biological Activity
N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and mechanisms of action.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a dimethoxybenzyl group and an imidazoquinazoline moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the imidazoquinazoline core.
- Alkylation with 2,3-dimethoxybenzyl chloride.
- Thioacetylation to introduce the thioacetamide functionality.
Anticancer Properties
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity Assays : Compounds with similar structures were evaluated against various cancer cell lines using the National Cancer Institute's 60-cell line panel. Notably, some derivatives showed GI50 values in the nanomolar range against colon and ovarian cancer cell lines .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 3.1 | Colon | 0.41 |
| 3.1 | Melanoma | 0.48 |
| 6.5 | Ovarian | 0.25 |
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells through the activation of caspases .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown promising antimicrobial activity:
- Bacterial Strains Tested : Studies have reported effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .
Case Studies
-
Study on Anticancer Activity : A study published in the European Journal of Medicinal Chemistry evaluated a series of thioacetamides and found that derivatives with imidazoquinazoline cores displayed potent anticancer activity across multiple cell lines .
"The introduction of azole fragments into the structure significantly enhanced antitumor activity" .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial potential of thioacetamides against various pathogens and highlighted their effectiveness in inhibiting bacterial growth .
Q & A
Q. How to validate off-target effects in kinase profiling?
- Methodology :
- Broad-panel screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler). Use ATP-concentration curves to identify non-competitive inhibition .
- CRISPR knockdown : Silence suspected off-targets (e.g., PI3K) and reassay activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
